molecular formula C17H19N5O B11107703 6-Amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11107703
M. Wt: 309.4 g/mol
InChI Key: PFFNRLQNAIFNCF-UHFFFAOYSA-N
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Description

6-amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes an amino group, a dimethylamino-substituted phenyl ring, an ethyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-ketoester under acidic or basic conditions.

    Cyclization to form the pyrano[2,3-c]pyrazole core: The pyrazole intermediate is then reacted with an aldehyde and a malononitrile in the presence of a base such as piperidine to form the pyrano[2,3-c]pyrazole core.

    Introduction of the dimethylamino group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Final functionalization: The amino and cyanide groups are introduced through appropriate functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and light-emitting materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6-amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide depends on its application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties enable it to participate in charge transport processes, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide: Lacks the dimethylamino-substituted phenyl ring.

    6-amino-4-phenyl-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide: Lacks the dimethylamino group.

Uniqueness

6-amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is unique due to the presence of the dimethylamino-substituted phenyl ring, which imparts distinct electronic and steric properties. This makes it more versatile in its applications compared to similar compounds.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

6-amino-4-[4-(dimethylamino)phenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H19N5O/c1-4-13-15-14(10-5-7-11(8-6-10)22(2)3)12(9-18)16(19)23-17(15)21-20-13/h5-8,14H,4,19H2,1-3H3,(H,20,21)

InChI Key

PFFNRLQNAIFNCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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